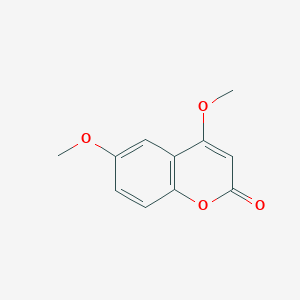

4,6-Dimethoxy-2H-1-benzopyran-2-one

Vue d'ensemble

Description

4,6-Dimethoxy-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 4,6-Dimethoxy-2H-1-benzopyran-2-one are cancer cell lines . The compound has shown significant antiproliferative activities against these cells .

Mode of Action

This compound interacts with its targets by inhibiting cancer cell proliferation and inducing apoptosis . This compound has been found to be inactive towards different kinases .

Biochemical Pathways

It is known that the compound’s antiproliferative activity is linked to its ability to induce apoptosis in cancer cells .

Pharmacokinetics

It has been observed that the compound degrades completely after 2 hours of incubation with human serum . This suggests that the compound’s bioavailability may be influenced by its stability in the presence of serum proteins.

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This compound has shown significant antiproliferative activities against all the cancer cell lines tested, while being minimally cytotoxic to normal cell lines .

Action Environment

It is known that the compound’s stability in human serum is limited , suggesting that factors affecting serum protein concentrations could potentially influence the compound’s action.

Activité Biologique

4,6-Dimethoxy-2H-1-benzopyran-2-one, also known as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzopyran core structure that is known for its significant pharmacological potential. The methoxy groups at positions 4 and 6 enhance its solubility and reactivity, making it a suitable candidate for further biological evaluations.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study reported that derivatives of benzopyran compounds demonstrated IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal HEK-293 cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.2 - 22.2 | Significant antiproliferative activity |

| Doxorubicin | Various (Control) | 5 | Standard anticancer drug |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. In vitro studies have highlighted its ability to inhibit the growth of pathogens, demonstrating potential for therapeutic applications in infectious diseases.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Candida albicans | Z µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antiproliferative Studies : A series of benzopyran derivatives were synthesized and tested against a panel of cancer cell lines including human leukemia (CCRF-CEM), ovarian adenocarcinoma (SKOV-3), and prostate cancer (PC-3). The findings indicated that these compounds exhibited selective cytotoxicity with varying degrees of efficacy .

- Secondary Metabolite Accumulation : Research involving plant cultures indicated that elicitation techniques could enhance the production of secondary metabolites including furoquinoline alkaloids and phenolic compounds when combined with this compound .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of specific signaling pathways .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits significant biological properties that make it a candidate for further research in medicinal chemistry.

- Anticancer Activity : Recent studies have identified derivatives of benzopyran-4-one, including 4,6-dimethoxy-2H-1-benzopyran-2-one, as potential anticancer agents. In vitro assays have shown that certain derivatives display antiproliferative effects against various cancer cell lines, with IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity to normal cell lines like HEK-293 .

- Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects. Research indicates that benzopyran derivatives can inhibit edema in laboratory animals, suggesting potential applications in treating inflammatory conditions .

Synthetic Methodologies

The synthesis of this compound involves several methods that allow for the modification of the benzopyran structure to enhance its biological activity.

- Vilsmeier-Haack Reaction : This method is commonly used to introduce aldehyde groups into the benzopyran structure, facilitating the creation of various derivatives with tailored biological properties .

- Demethoxylation Reactions : Techniques involving heating with specific reagents can selectively remove methoxy groups from the compound, leading to new derivatives that may exhibit enhanced pharmacological activities .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and anti-inflammatory applications.

| Therapeutic Area | Potential Applications |

|---|---|

| Cancer Treatment | Antiproliferative agents targeting specific cancer cell lines |

| Anti-inflammatory Drugs | Treatment of conditions such as arthritis and allergies |

| Immunomodulation | Potential use in modulating immune responses |

Case Study 1: Antiproliferative Activity

A study conducted on a series of benzopyran derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines. The findings suggested that structural modifications could enhance selectivity and efficacy against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Effects

In a pharmacological study assessing the anti-inflammatory properties of benzopyran derivatives, researchers observed a marked reduction in edema in animal models treated with these compounds. The results indicated that the compounds could serve as effective anti-inflammatory agents through mechanisms involving immunomodulation .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy groups and the benzopyran core undergo oxidation under controlled conditions. Key transformations include:

Mechanistic Insights :

-

DDQ abstracts benzylic hydrogens, forming intermediates that dehydrogenate to yield 4-oxo derivatives .

-

Strong oxidizing agents like KMnO₄ cleave the lactone ring, producing salicylic acid analogs .

Reduction Reactions

The lactone ring and conjugated double bonds are susceptible to reduction:

Key Observations :

-

Hydrogenation selectively reduces the C3–C4 double bond without affecting methoxy groups .

-

Borohydride reduces the lactone carbonyl to a hydroxyl group under mild conditions.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the C3 and C8 positions:

Regioselectivity :

Ring-Opening and Rearrangement

Acid- or base-catalyzed reactions lead to structural rearrangements:

Applications :

-

Hydrolysis products serve as intermediates for synthesizing bioactive cinnamic acid derivatives .

-

Cyclization forms fused heterocycles with potential photochemical applications .

Condensation Reactions

The compound participates in Knoevenagel and Claisen-Schmidt condensations:

Structural Features :

-

The C3 position’s electrophilic carbonyl facilitates enolate formation, enabling carbon–carbon bond formation .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions:

| Reaction Type | Conditions | Products Formed | Yield (%) | References |

|---|---|---|---|---|

| Photodimerization | UV light (λ = 300 nm) in benzene | Coumarin dimers (anti/syn isomers) | 50–55 |

Applications :

-

Dimers exhibit enhanced fluorescence properties for sensor development.

Propriétés

IUPAC Name |

4,6-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-3-4-9-8(5-7)10(14-2)6-11(12)15-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNKUFFTYYQFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.